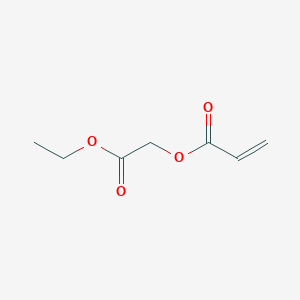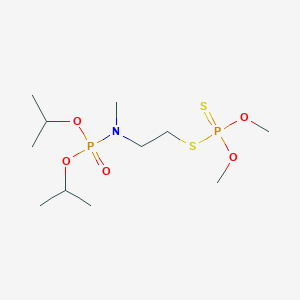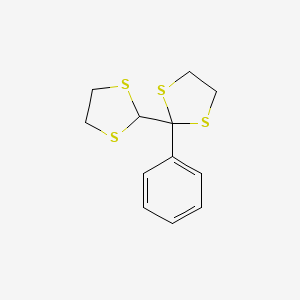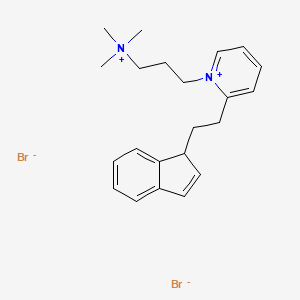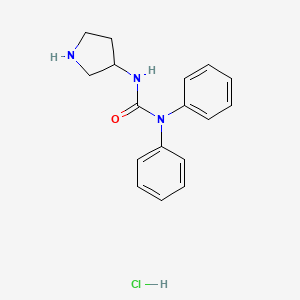
Palladium--uranium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–uranium (3/1) is a compound consisting of three parts palladium and one part uranium. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear technology and catalysis. Palladium is a noble metal known for its catalytic properties, while uranium is a heavy metal with notable nuclear properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium–uranium (3/1) can be prepared by direct melting of metallic uranium and palladium powder in a high-purity argon medium. The process involves heating the metals to a high temperature until they form a homogeneous alloy .
Industrial Production Methods: Industrial production of palladium–uranium (3/1) typically involves electrorefining processes. The alloy is prepared by melting the metals together and then refining the product through electrochemical methods to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Palladium–uranium (3/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of palladium, which acts as a catalyst in many cases.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions often involve the replacement of one element in the compound with another, facilitated by palladium’s catalytic properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of uranium and palladium, while reduction may yield pure metals or other reduced forms of the compound.
Scientific Research Applications
Palladium–uranium (3/1) has several scientific research applications:
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for medical applications.
Medicine: The compound’s unique properties are being explored for use in medical imaging and cancer treatment.
Industry: In the industrial sector, palladium–uranium (3/1) is used in the production of high-performance materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which palladium–uranium (3/1) exerts its effects is primarily through its catalytic properties. Palladium facilitates various chemical reactions by lowering the activation energy required for the reactions to occur. This catalytic action involves the formation of intermediate complexes that enhance the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Uranium–plutonium alloys: These alloys are used in nuclear reactors and have similar nuclear properties but differ in their catalytic behavior.
Palladium–neodymium alloys: These alloys are used in various industrial applications and have different electrochemical properties compared to palladium–uranium (3/1).
Uniqueness: Palladium–uranium (3/1) is unique due to its combination of catalytic and nuclear properties. The presence of palladium enhances its catalytic activity, while uranium contributes to its nuclear characteristics, making it suitable for specialized applications in both fields .
Properties
CAS No. |
12038-03-8 |
|---|---|
Molecular Formula |
Pd3U |
Molecular Weight |
557.3 g/mol |
IUPAC Name |
palladium;uranium |
InChI |
InChI=1S/3Pd.U |
InChI Key |
OWZSTGCWTCBEOO-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




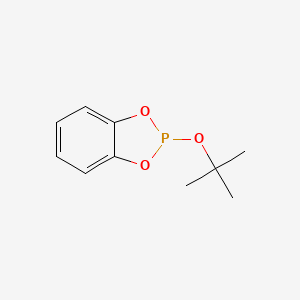
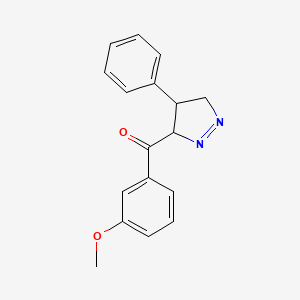
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
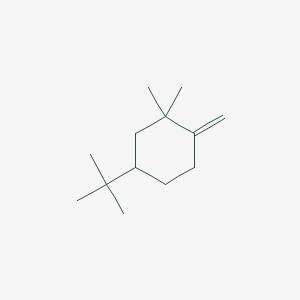
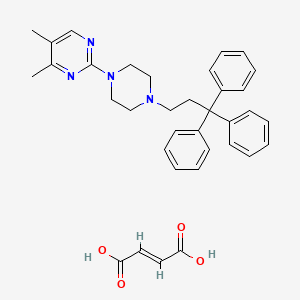
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

